Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it is plausible that this compound may interact with a variety of targets depending on the specific context.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets and induce a range of biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that this compound may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Thiophene derivatives are explored for their anticancer properties and as potential drug candidates.
Industry: The compound is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-amino-4-(prop-1-en-2-yl)thiophene-2-carboxylate is unique due to the presence of the prop-1-en-2-yl group, which can impart different chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to distinct applications and properties, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 3-amino-4-prop-1-en-2-ylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-5(2)6-4-13-8(7(6)10)9(11)12-3/h4H,1,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGOTJGMZPRGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CSC(=C1N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.